5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone
Description
Pyrimidinones are heterocyclic compounds with diverse biological and chemical applications, influenced by substituent positions and functional groups. For example, substituents at positions 2, 5, and 6 significantly alter physicochemical properties, reactivity, and applications .
Properties
CAS No. |
90565-54-1 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4,5-dimethyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-4-5-8-10-7(3)6(2)9(12)11-8/h4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
OMOINPCFCMSASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-propyl-1H-pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-propyl-4,6-dimethylpyrimidine with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium bicarbonate .
Industrial Production Methods
Industrial production of 5,6-dimethyl-2-propyl-1H-pyrimidin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
5,6-Dimethyl-2-propyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrimidinone derivatives differ in substituent types, positions, and electronic effects:
- 6-Methyl-5-propyl-4(1H)-pyrimidinone (CAS 103980-68-3): Features a methyl group at position 6 and a propyl group at position 5. This arrangement enhances hydrophobicity, as evidenced by its solubility in chloroform and methanol .
- Propylthiouracil (6-propyl-2-thioxo-4(1H)-pyrimidinone): A sulfur-containing analog with a thioxo group at position 2. The thio group increases acidity compared to oxygen analogs, making it effective as an antithyroid drug .
- 6-Hydroxy-2-methylpyrimidine-4(3H)-one : Contains a hydroxy group at position 6 and a methyl group at position 2. Studies show that such substitutions influence basicity and hydrogen-bonding capacity .
- 5-Nitro-2-(propylthio)pyrimidine-4,6-diol : Nitro and thio groups at positions 5 and 2 introduce strong electron-withdrawing effects, likely reducing pKa and enhancing reactivity .
Physicochemical Properties
Key properties of selected analogs are summarized below:
Substituent Position Impact
- Position 2: Substituents here (e.g., thioxo in Propylthiouracil) directly affect hydrogen bonding with the pyrimidinone carbonyl, altering solubility and biological interactions .
- Positions 5 and 6: Methyl and propyl groups at these positions (e.g., 6-Methyl-5-propyl-4(1H)-pyrimidinone) enhance steric bulk and lipophilicity, favoring non-polar solvent compatibility .
Research Findings and Gaps
- Limitations: Direct data on 5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone are absent in the evidence. Comparisons rely on structural analogs, necessitating further experimental validation.
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